Levonorgestrel acetate

Transdermal drug delivery Flux enhancement Patch formulation

Levonorgestrel acetate (LNG-A, CAS 18290-31-8) is a synthetic progestogen ester and the C17β acetate prodrug of the potent gonane progestin levonorgestrel. It is a minor active metabolite of norgestimate and has been investigated as a hormonal contraceptive candidate by the Population Council.

Molecular Formula C23H30O3
Molecular Weight 354.5 g/mol
CAS No. 18290-31-8
Cat. No. B091589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonorgestrel acetate
CAS18290-31-8
Synonyms3-ketonorgestimate
norgestrel acetate
norgestrel acetate, (17alpha)-isome
Molecular FormulaC23H30O3
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34
InChIInChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
InChIKeyYDQDJLTYVZAOQX-GOMYTPFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonorgestrel Acetate Procurement Guide: Sourcing the 17β-Acetate Prodrug for Transdermal and Long-Acting R&D


Levonorgestrel acetate (LNG-A, CAS 18290-31-8) is a synthetic progestogen ester and the C17β acetate prodrug of the potent gonane progestin levonorgestrel. It is a minor active metabolite of norgestimate and has been investigated as a hormonal contraceptive candidate by the Population Council [1]. LNG-A is primarily utilized as a research compound in the development of transdermal drug delivery systems and as an analytical reference standard for prodrug metabolism studies [2].

Prodrug Ester17β-acetate prodrug for transdermal device research
ReferenceAnalytical standard for norgestimate metabolite identification
Long-ActingCandidate ester for depot formulation and sustained-release studies

Why Levonorgestrel Acetate Cannot Be Substituted by Levonorgestrel in Transdermal and Long-Acting Formulation Research


Levonorgestrel acetate is not a simple interchangeable form of levonorgestrel. While levonorgestrel is the active parent hormone, its physicochemical properties limit its performance in specific delivery systems. The acetate ester modifies the compound’s lipophilicity, molecular conformation, and metabolic handling, resulting in quantifiably different transdermal flux, receptor binding affinity, and hydrolytic activation kinetics [1]. Direct head-to-head data demonstrate that levonorgestrel acetate enables a 23% reduction in transdermal patch size compared to levonorgestrel while delivering equivalent daily dosages—a formulation advantage that the unesterified parent cannot match [2]. Furthermore, LNG-A exhibits progesterone receptor affinity (135% of promegestone) that is distinct from levonorgestrel's (150% of promegestone), indicating that simple milligram-for-milligram substitution would alter both pharmacokinetic and pharmacodynamic profiles [1].

Lipophilicity
Higher LogP (~4.52) in acetate
Substituting parent (LogP ~3.88) may reduce transdermal flux
PR Binding
135% of promegestone
150% affinity for levonorgestrel; shift in receptor-mediated response possible
Hydrolysis
Slower ester cleavage
Parent lacks prodrug activation; release kinetics may differ

Levonorgestrel Acetate Evidence Guide: Head-to-Head Transdermal Flux, Receptor Affinity, and Prodrug Activation Data vs. Levonorgestrel


23% Transdermal Patch Size Reduction: Flux Advantage of Levonorgestrel Acetate Over Levonorgestrel

Levonorgestrel acetate exhibits improved transdermal flux compared to levonorgestrel, enabling a reduction in active patch surface area of approximately 23% while maintaining equivalent daily drug delivery. The patent discloses that a levonorgestrel acetate system is about 77% the size of a corresponding levonorgestrel system (i.e., the levonorgestrel system is approximately 1.33 times larger) for equivalent therapeutic output [1].

Patch Size Reduction
Head-to-head
~23% smaller patch area for equivalent daily dose
Supports flux-enhanced transdermal device research
In vitro drug-in-adhesive data; prototype dependent
Transdermal drug delivery Flux enhancement Patch formulation

Progesterone Receptor Binding Affinity: Levonorgestrel Acetate (135%) vs. Levonorgestrel (150%) of Promegestone

Levonorgestrel acetate demonstrates high affinity for the progesterone receptor (PR), measured at 135% relative to the reference progestin promegestone, whereas levonorgestrel exhibits a higher affinity at 150% of promegestone under the same assay conditions [1]. This difference in binding strength suggests that the acetate ester modestly attenuates PR interaction, potentially altering the progestogenic potency profile relative to the parent compound.

PR Affinity
Head-to-head
135% (LNG-A) vs 150% (LNG) of promegestone
Enables differential binding selectivity studies
Competitive binding assay; in vitro
Progesterone receptor Binding affinity Progestin pharmacology

Prodrug Activation: Slower Hydrolytic Cleavage of Levonorgestrel Acetate Compared to Norethisterone Esters

In vitro hydrolysis studies using rabbit liver preparations demonstrate that levonorgestrel esters, as a class, are hydrolyzed more slowly than the corresponding norethisterone esters [1]. Although the study does not isolate LNG-A's specific hydrolysis rate, the class-level finding indicates that the 17β-acetate ester of levonorgestrel is cleaved at a slower rate than norethisterone acetate, contributing to a more gradual and sustained release of the active parent hormone, levonorgestrel.

Hydrolysis Rate
Class-level
Levonorgestrel esters hydrolyzed more slowly than norethisterone esters
Supports sustained-release prodrug design
Rabbit liver fraction; class inference
Ester hydrolysis Prodrug activation Long-acting contraception

Lipophilicity Enhancement: Calculated LogP of Levonorgestrel Acetate (4.52) vs. Levonorgestrel (3.88)

The introduction of the 17β-acetate group increases the calculated partition coefficient (LogP) of levonorgestrel acetate to approximately 4.52 , compared to a reported LogP of 3.88 for levonorgestrel [1]. This 0.64 log unit increase indicates significantly greater lipophilicity, which correlates with the improved stratum corneum partitioning and transdermal flux observed experimentally.

Lipophilicity
Calculated
ΔLogP +0.64 (4.52 vs 3.88)
May support improved stratum corneum partitioning
Predicted LogP values
Lipophilicity LogP Transdermal permeation

Levonorgestrel Acetate Application Scenarios: Where the Acetate Ester Outperforms Parent Levonorgestrel in R&D and Formulation


Transdermal Contraceptive Patch Development Requiring Reduced Patch Size

Formulation scientists developing progestin-only transdermal patches should procure levonorgestrel acetate rather than levonorgestrel when smaller patch dimensions are a critical design requirement. The 23% size reduction demonstrated in comparative flux studies [1] directly translates to lower raw material costs, improved patient adherence, and reduced skin irritation risk—all without compromising daily progestin delivery.

Long-Acting Injectable or Implantable Contraceptive Prodrug Design

Researchers designing depot formulations can exploit the slower hydrolytic cleavage characteristic of levonorgestrel esters [2] to achieve sustained release profiles. The acetate ester serves as a model compound for structure-activity relationship (SAR) studies around ester chain-length optimization, offering a balance between sufficient lipophilicity for depot retention and predictable in vivo conversion to active levonorgestrel.

Progesterone Receptor Binding Studies and Progestin Selectivity Profiling

For pharmacologists investigating PR-mediated transcriptional effects, LNG-A provides a receptor affinity of 135% of promegestone [3], distinct from levonorgestrel's 150%. This differential binding can be leveraged to dissect the relationship between PR occupancy and downstream gene expression, making LNG-A a valuable tool compound for mechanistic studies where subtle affinity differences are meaningful.

Analytical Reference Standard for Norgestimate Metabolite Identification and Quantitation

Levonorgestrel acetate is a confirmed minor active metabolite of norgestimate [3]. Bioanalytical laboratories conducting pharmacokinetic studies of norgestimate-containing contraceptives require LNG-A as a certified reference standard for LC-MS/MS method development, ensuring accurate identification and quantification of this metabolite in plasma or tissue samples.

Application
Selection Property
Validation Focus
Transdermal device research
Acetate ester-mediated flux enhancement
Patch dimension prototype comparison
Long-acting depot formulation studies
Slower hydrolytic activation
Sustained release kinetics in depot models
Progesterone receptor selectivity research
Distinct PR binding affinity (135% promegestone)
PR occupancy vs. transactivation endpoints
Norgestimate metabolite reference
Certified analytical standard identity
LC-MS/MS method accuracy & specificity
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